N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
Description
N'-[(E)-(4-Hydroxy-3-Methoxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a carbohydrazide derivative featuring a benzodioxine core fused with a substituted benzylidene moiety. The compound’s structure includes a 2,3-dihydro-1,4-benzodioxine ring system linked to a hydrazide group, which is further substituted by an (E)-configured 4-hydroxy-3-methoxyphenylmethylidene group.
Properties
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-22-15-8-11(6-7-12(15)20)9-18-19-17(21)16-10-23-13-4-2-3-5-14(13)24-16/h2-9,16,20H,10H2,1H3,(H,19,21)/b18-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDARJWADCUZXJW-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2COC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2COC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26671402 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in the presence of a suitable solvent such as ethanol or methanol . The reaction is usually carried out under reflux conditions for several hours to ensure complete condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced hydrazones .
Scientific Research Applications
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide involves its interaction with various molecular targets. It can form stable complexes with transition metal ions, which can inhibit enzyme activity and disrupt cellular processes . The compound may also interact with reactive oxygen species (ROS) and inflammatory pathways, providing antioxidant and anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The target compound belongs to a broader class of hydrazide derivatives, which exhibit diverse biological and physicochemical properties depending on their substituents. Key analogues are summarized in Table 1.
Table 1: Structural Comparison of Hydrazide Derivatives
Physicochemical Properties
- Solubility: The benzodioxine core (target compound) and furan derivative (L1) exhibit moderate polarity, whereas biphenylyloxy () and isopropylphenoxy () substituents increase hydrophobicity .
- Thermal Stability : Melting points for analogues range from 183°C (L1) to higher values for crystalline derivatives (e.g., ), suggesting the target compound may have comparable stability .
Biological Activity
Overview
N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a Schiff base hydrazone compound that has garnered attention for its potential biological activities. This compound is synthesized through the condensation of 4-hydroxy-3-methoxybenzaldehyde with 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, typically in solvents like ethanol or methanol. Its structure suggests potential interactions with various biological targets, leading to diverse pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C17H16N2O5 |
| Molecular Weight | 316.32 g/mol |
| IUPAC Name | N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
| Solubility | 44.5 µg/mL at pH 7.4 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role in developing new antimicrobial agents .
Antioxidant Activity
The compound also shows promising antioxidant properties. It has been evaluated for its ability to scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases . The antioxidant activity can be attributed to the presence of the methoxy and hydroxy groups in its structure.
Anticancer Potential
This compound has been studied for its anticancer effects. Preliminary findings suggest it may inhibit the proliferation of various cancer cell lines. For instance, studies have reported IC50 values indicating cytotoxic effects on human cancer cell lines such as HEPG2 (liver cancer) and MCF7 (breast cancer) .
The biological activity of this compound can be attributed to its ability to form stable complexes with transition metal ions, which may inhibit enzyme activities critical for cellular processes. This interaction can disrupt metabolic pathways in cancer cells and pathogens .
Case Studies and Research Findings
- Anticancer Activity Evaluation : A study assessed the cytotoxic effects of this compound on several cancer cell lines using MTT assays. The results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations as low as 10 µM .
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound showed superior activity against resistant bacterial strains .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide?
- Methodological Answer : The compound is typically synthesized via a condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide. Reflux conditions in ethanol or methanol under acidic catalysis (e.g., glacial acetic acid) are employed to drive the reaction to completion. Purity is enhanced via recrystallization from ethanol or column chromatography using ethyl acetate/hexane gradients .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?
- Methodological Answer :
- FT-IR : Identify the carbonyl (C=O) stretch of the hydrazide group (~1650–1680 cm⁻¹) and hydroxyl (O-H) stretch (~3200–3500 cm⁻¹).
- ¹H/¹³C NMR : Aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm) confirm substitution patterns. The hydrazide NH proton appears as a broad singlet (~10–11 ppm).
- Mass Spectrometry (ESI-MS) : The molecular ion peak [M+H]⁺ validates the molecular formula. Fragmentation patterns confirm the benzodioxine and methoxyphenyl moieties .
Q. What experimental conditions are critical for ensuring stability during storage and handling?
- Methodological Answer : Stability is pH- and temperature-dependent. Store the compound in amber vials at −20°C under inert atmosphere (N₂/Ar) to prevent oxidation. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) and thermal stability via TGA/DSC (decomposition onset >200°C suggests room-temperature stability) .
Advanced Research Questions
Q. How can molecular docking studies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Use software like AutoDock Vina or Schrödinger Suite to model binding affinities. Prepare the ligand (compound) by optimizing geometry at the B3LYP/6-31G* level (DFT). Dock into active sites of targets (e.g., cyclooxygenase-2 or α-glucosidase) retrieved from RCSB PDB. Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
Q. What strategies resolve contradictions between spectroscopic data and computational predictions (e.g., tautomerism or stereochemical discrepancies)?
- Methodological Answer : Cross-validate experimental (X-ray crystallography) and computational (DFT-optimized structures) data. For tautomerism, compare ¹H NMR chemical shifts with predicted values (GIAO method). If discrepancies persist, use variable-temperature NMR or NOESY to probe dynamic equilibria .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Systematically modify substituents (e.g., replace methoxy with ethoxy or halogens) and evaluate changes in bioactivity (e.g., IC₅₀ in enzyme inhibition assays). Use QSAR models (CoMFA/CoMSIA) to correlate electronic (Hammett σ), steric (molar refractivity), and hydrophobic (logP) parameters with activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
